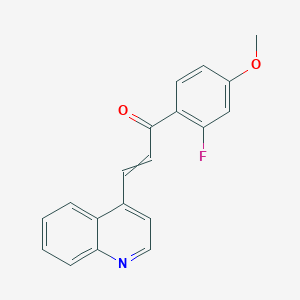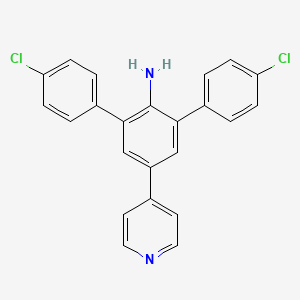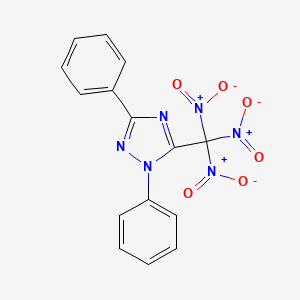![molecular formula C18H23NO3 B12606925 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 879223-61-7](/img/structure/B12606925.png)
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptylamino group attached to a naphthalene ring, which also contains hydroxyl and dione functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with heptylamine under controlled conditions. One common method includes the alkylation of 4-hydroxy-1,2-naphthoquinone with heptylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dione functionalities can be reduced to form dihydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hexylamino)methyl-4-hydroxynaphthalene-1,2-dione
- 3-(Octylamino)methyl-4-hydroxynaphthalene-1,2-dione
- N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides
Uniqueness
3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione is unique due to its specific heptylamino substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, reactivity, and biological effects, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
879223-61-7 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3-[(heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H23NO3/c1-2-3-4-5-8-11-19-12-15-16(20)13-9-6-7-10-14(13)17(21)18(15)22/h6-7,9-10,19-20H,2-5,8,11-12H2,1H3 |
Clave InChI |
WFFFJURKQQJSAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


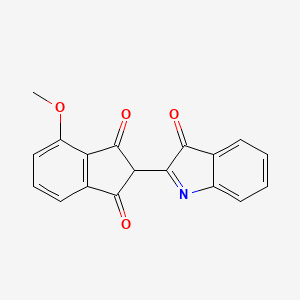
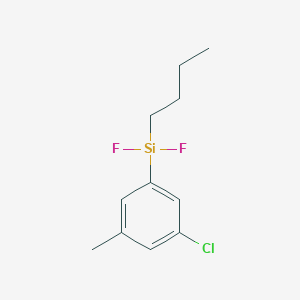

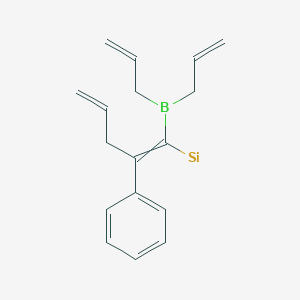


![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
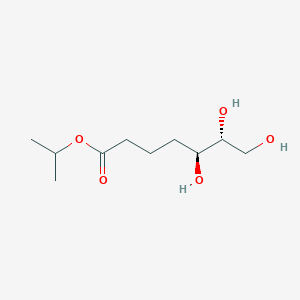
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
